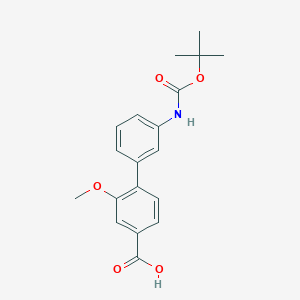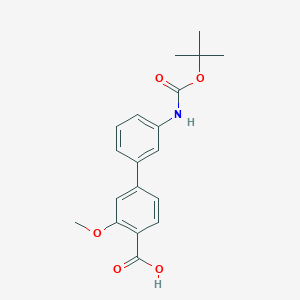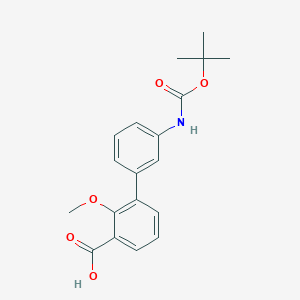
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% (4-BOC-APMBA), is an organic compound commonly used in scientific research and laboratory experiments. It is a derivative of benzoic acid, and its chemical structure consists of a benzene ring with a carboxylic acid group and an amino group, both substituted with 3-bromo-2-chloro-2-methylpropyl (BOC) groups. 4-BOC-APMBA is a valuable tool for researchers due to its wide range of applications, including as a reagent in various organic syntheses, as an inhibitor of enzymes, and as a ligand in affinity chromatography.
科学研究应用
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is a widely used reagent in organic syntheses, and has been used in the synthesis of a variety of compounds, including peptides, amino acids, and nucleosides. It is also used as an inhibitor of enzymes, such as thrombin, and as a ligand in affinity chromatography. Additionally, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been studied for its potential applications in drug delivery, as a potential inhibitor of the enzyme cyclooxygenase-2.
作用机制
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% acts as an inhibitor of enzymes, such as thrombin, by binding to the active site of the enzyme and preventing the enzyme from catalyzing its reaction. In the case of thrombin, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% binds to the active site of the enzyme and prevents it from catalyzing the conversion of fibrinogen to fibrin, thus inhibiting the clotting of blood. Additionally, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been studied for its potential to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% are largely dependent on the application and concentration of the compound. In the case of thrombin inhibition, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been shown to reduce the clotting of blood, thus reducing the risk of thrombosis. Additionally, 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% has been studied for its potential to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. Inhibition of this enzyme could potentially reduce inflammation and pain.
实验室实验的优点和局限性
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is a useful reagent for laboratory experiments due to its wide range of potential applications. It is easy to synthesize and is generally inexpensive, making it a cost-effective reagent. Additionally, the compound is stable and can be stored for extended periods of time. However, there are some limitations to the use of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% in laboratory experiments. The compound is toxic, and should be handled with care. Additionally, the compound is not soluble in water, so it must be used in an organic solvent.
未来方向
There are many potential future directions for 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% research. One potential direction is the development of new methods for the synthesis of the compound. Additionally, research could be conducted to explore the potential applications of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% in drug delivery and as an inhibitor of enzymes, such as cyclooxygenase-2. Additionally, research could be conducted to explore the potential biochemical and physiological effects of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95%, as well as its potential toxicity. Finally, research could be conducted to explore the potential of 4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% as a ligand in affinity chromatography.
合成方法
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid, 95% is synthesized by reacting 3-methoxybenzoic acid with 3-bromo-2-chloro-2-methylpropyl (BOC) anhydride. The reaction is typically carried out in a solvent such as dichloromethane, and the product is purified by recrystallization. The reaction is generally carried out at a temperature of 0-5°C, and the reaction time is dependent on the desired yield.
属性
IUPAC Name |
3-methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-7-5-6-12(10-14)15-9-8-13(17(21)22)11-16(15)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEBBWCBPQXLAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-3-methoxybenzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Nitro-4-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412389.png)
![4-Chloro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412397.png)
![4-Nitro-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412403.png)

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412410.png)

![5-Nitro-3-[4-(piperidine-1-carbonyl)phenyl]benzoic acid, 95%](/img/structure/B6412426.png)






